{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15748229
Molecular Formula: C10H15F2N3O
Molecular Weight: 231.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15F2N3O |
|---|---|
| Molecular Weight | 231.24 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
| Standard InChI | InChI=1S/C10H15F2N3O/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h3-4,9-10,13H,1-2,5-7H2 |
| Standard InChI Key | VOZHFPGMVZFDKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CNCC2=CC=NN2C(F)F |
Introduction
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that belongs to the category of pyrazole derivatives. It is characterized by the presence of a difluoromethyl group and a pyrazole ring, along with an oxolane (tetrahydrofuran) moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features and biological activities.
Synthesis
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. These reactions require precise control over conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.
| Synthesis Steps | Description |
|---|---|
| Preparation of Pyrazole Rings | Involves forming the pyrazole ring structure |
| Introduction of Difluoromethyl Group | Enhances chemical reactivity and biological efficacy |
| Coupling with Oxolane Moiety | Forms the final compound structure |
Biological Activity and Applications
The compound's biological activity is influenced by its interaction with specific biological targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity to these targets, potentially modulating biological pathways through inhibition or activation mechanisms. The primary applications of this compound lie within medicinal chemistry and drug development.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential uses in drug development due to its biological activity |
| Drug Development | Enhances pharmacokinetic properties and biological efficacy |
Chemical Reactivity
The compound's reactivity can be attributed to the presence of functional groups that allow for various chemical transformations. These reactions highlight its versatility in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Reacts with electrophiles due to the presence of aromatic rings |
| Nucleophilic Substitution | Reacts with nucleophiles due to the presence of functional groups |
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